molecular formula C13H18Cl2N4 B2627138 (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride CAS No. 1439894-57-1

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride

Cat. No.: B2627138
CAS No.: 1439894-57-1
M. Wt: 301.22
InChI Key: RPMXJWIHQLPUAC-XRIOVQLTSA-N
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Description

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride is a compound that features a quinazoline moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride typically involves the formation of the quinazoline ring followed by the attachment of the piperidine moiety. One common method involves the use of isatoic anhydride and primary amines to form the quinazoline ring, followed by coupling with piperidine derivatives . The reaction conditions often require the use of metal catalysts such as copper or palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinazoline ring with a piperidine moiety makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

(3S)-1-quinazolin-4-ylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13;;/h1-2,5-6,9-10H,3-4,7-8,14H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXJWIHQLPUAC-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2=NC=NC3=CC=CC=C32)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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